molecular formula C12H18O2 B2860023 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287340-08-1

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2860023
CAS No.: 2287340-08-1
M. Wt: 194.274
InChI Key: GJYVHZYPEQPASM-UHFFFAOYSA-N
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Description

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP) derivative featuring a cyclohexyl substituent at the 3-position and a carboxylic acid group at the 1-position. The BCP scaffold is a rigid, high-energy structure widely used in medicinal chemistry as a bioisostere for tert-butyl, phenyl, or alkyne groups to improve pharmacokinetic properties . The cyclohexyl group enhances lipophilicity and may influence metabolic stability, making this compound valuable in drug design.

Properties

IUPAC Name

3-cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVHZYPEQPASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions, often using highly strained intermediates.

    Introduction of the cyclohexyl group: This step may involve the use of cyclohexyl halides or cyclohexyl Grignard reagents in the presence of suitable catalysts.

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity. These features enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-cyclohexyl-BCP-1-carboxylic acid with its analogues:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight pKa (Calculated/Predicted) Key Properties
3-Cyclohexyl-BCP-1-carboxylic acid Cyclohexyl C₁₂H₁₈O₂ 206.27 ~4.8 (estimated)* High lipophilicity, rigid framework
3-(Trifluoromethyl)-BCP-1-carboxylic acid CF₃ C₇H₇F₃O₂ 180.13 ~2.1 (field effect) Enhanced acidity, metabolic stability
3-Bromo-BCP-1-carboxylic acid Br C₆H₇BrO₂ 191.03 ~4.8 Reactivity in cross-coupling reactions
3-Ethyl-BCP-1-carboxylic acid Ethyl C₈H₁₂O₂ 140.18 ~4.9 Moderate lipophilicity, synthetic ease
3-Amino-BCP-1-carboxylic acid NH₂ (BOC-protected) C₉H₁₅NO₄ 201.22 ~3.5 (deprotonated NH) Peptide incorporation, bioactivity

*Estimated based on substituent effects from Wiberg’s study .

Key Observations:
  • Acidity : Electron-withdrawing groups (e.g., CF₃) significantly lower pKa (~2.1) via field effects, whereas alkyl groups (ethyl, cyclohexyl) have minimal impact (~4.8–4.9) .
  • Lipophilicity : Cyclohexyl and benzyloxy groups (e.g., 3-((benzyloxy)methyl)-BCP-1-carboxylic acid ) increase logP, enhancing membrane permeability.
  • Reactivity: Bromo and iodo derivatives (e.g., 3-iodo-BCP-1-carboxylic acid ) enable Suzuki-Miyaura couplings, while amino derivatives facilitate peptide synthesis .

Stability and Reactivity

  • Thermal Stability : The BCP core is thermally stable, but electron-withdrawing groups (e.g., CF₃) may reduce strain energy.
  • Chemical Reactivity : Bromo and iodo substituents enable cross-coupling reactions, while carboxylic acid groups allow esterification or amidation .

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